Superior Oral Bioavailability: Pterostilbene (80%) vs. Resveratrol (20%) in Preclinical Models
In a direct head-to-head comparison in rats, the oral bioavailability of pterostilbene was approximately 80%, which is four-fold higher than the 20% observed for resveratrol following equimolar dosing [1]. This marked difference translates to significantly greater total plasma exposure for the parent compound and its major metabolite, pterostilbene sulfate, compared to resveratrol and resveratrol sulfate [1].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | Approximately 80% |
| Comparator Or Baseline | Resveratrol: Approximately 20% |
| Quantified Difference | Four-fold increase (80% vs 20%) |
| Conditions | Equimolar oral dosing in male CD® rats for 14 days; measured via LC-MS/MS |
Why This Matters
For procurement decisions, this four-fold bioavailability advantage means that achieving therapeutically relevant plasma concentrations in in vivo studies requires significantly lower oral doses of pterostilbene, reducing compound consumption and potentially minimizing dose-dependent off-target effects.
- [1] Kapetanovic, I. M., Muzzio, M., Huang, Z., Thompson, T. N., & McCormick, D. L. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593–601. View Source
